molecular formula C11H18N2O3S B2383800 Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate CAS No. 2034209-16-8

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate

Cat. No.: B2383800
CAS No.: 2034209-16-8
M. Wt: 258.34
InChI Key: QRJDPQFSTIHPIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate is a bicyclic sulfonamide-containing ester characterized by a 2.2.1 bicyclo framework with sulfur (thia) and nitrogen (aza) atoms at positions 2 and 5, respectively. The compound features a propanoate ester linked via an amide bond to the bicyclic core.

Properties

IUPAC Name

ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-16-10(14)3-4-12-11(15)13-6-9-5-8(13)7-17-9/h8-9H,2-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDPQFSTIHPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CC2CC1CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups into the bicyclic structure.

Biological Activity

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate is a complex bicyclic compound with potential biological activity, particularly in pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H18N2O3S
  • CAS Number : 2034209-16-8

The compound features a bicyclic structure that incorporates sulfur and nitrogen, which may contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including palladium-catalyzed processes for constructing the bicyclic framework. The synthetic routes often utilize various reagents and conditions tailored to enhance yield and purity.

Pharmacological Evaluations

Research on the biological activity of this compound has been limited, but it is essential to assess its pharmacological properties systematically:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit significant antimicrobial properties, although specific data on this compound is sparse.
  • Enzyme Inhibition : Related compounds have shown promise as inhibitors of enzymes such as cathepsin C, which plays a role in various physiological processes including inflammation and immune response .
  • Contractile Activity : Some studies have indicated weak contractile activity in isolated rat fundus preparations, suggesting potential applications in gastrointestinal motility disorders .

Case Studies and Research Findings

A review of related compounds indicates that structural modifications can significantly influence biological activity:

Compound Biological Activity Reference
2,3-Diazabicyclo[2.2.1]heptane derivativesInactive in platelet aggregation; weak contracting activity
Substituted 2-aza-bicyclo[2.2.1]heptanesInhibitors of cathepsin C
Pyrazole derivativesAntitumor and anti-inflammatory activities

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Biological Targets : The bicyclic structure may allow for specific interactions with enzymes or receptors, influencing their activity.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Bicyclic Thia-Aza Derivatives (Beta-Lactam Antibiotics)

Example Compounds :

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ()
  • (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ()

Structural Differences :

  • Bicyclic Framework : The target compound has a 2.2.1 bicyclo system , whereas beta-lactam antibiotics (e.g., penicillins) feature a 3.2.0 system with a strained beta-lactam ring critical for antibacterial activity.
  • Functional Groups : Beta-lactam analogs prioritize carboxylic acid and amide groups for binding to penicillin-binding proteins, while the target compound’s ester group may alter pharmacokinetics (e.g., lipophilicity, hydrolysis susceptibility).

Applications: Beta-lactam derivatives are clinically used antibiotics, whereas the target compound’s ester functionality and lack of a beta-lactam ring suggest divergent applications, possibly in non-antibiotic therapeutics or enzyme inhibition .

Sulfur-Containing Esters (Aroma Compounds)

Example Compound: Ethyl 3-(methylthio)propanoate ()

Structural Differences :

  • Complexity : The aroma compound is a simple ester with a methylthio group, while the target compound has a rigid bicyclic amide core.
  • Volatility: Ethyl 3-(methylthio)propanoate is highly volatile (concentration ~91.21 µg·kg⁻¹ in pineapple pulp), whereas the target’s bicyclic structure likely reduces volatility, making it unsuitable for fragrance applications .

Applications: Ethyl 3-(methylthio)propanoate contributes to fruity aromas in foods, while the target’s structural complexity suggests non-volatile roles, such as in drug delivery or catalysis.

Polyfunctional Esters with Rigid Cores

Example Compound: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

Structural Differences :

  • Backbone: The example compound has a linear ynoate (triple bond) with diphenyl and ethoxycarbonyloxy groups, contrasting with the target’s bicyclic amide.
  • Reactivity: The ynoate’s triple bond may participate in click chemistry, while the target’s amide and ester groups could enable hydrogen bonding or hydrolysis-driven activation .

Applications: The ynoate derivative’s crystallinity (studied via X-ray diffraction) hints at materials science applications, whereas the target compound’s hybrid functionality may favor biological interactions.

Data Table: Key Structural and Functional Comparisons

Compound Name Bicyclic System Key Functional Groups Volatility Primary Applications Source
Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate 2.2.1 Amide, ester Low Pharmaceuticals (inferred) N/A
Beta-lactam antibiotics (e.g., penicillins) 3.2.0 Beta-lactam, carboxylic acid Low Antibiotics
Ethyl 3-(methylthio)propanoate None Methylthio, ester High Food aroma
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate None Ynoate, diphenyl, ethoxycarbonyl Moderate Materials science

Research Findings and Inferences

  • Bioactivity Potential: The target compound’s bicyclic amide resembles protease inhibitor scaffolds, suggesting possible enzyme-targeting applications. Beta-lactam analogs () highlight the importance of ring strain and functional groups in biological activity.
  • Synthetic Challenges: The 2.2.1 bicyclo system may introduce steric hindrance, complicating synthesis compared to simpler esters like Ethyl 3-(methylthio)propanoate.
  • Stability : The ester group in the target compound may confer pH-dependent hydrolysis, a trait exploited in prodrug design, whereas beta-lactams are prone to enzymatic degradation.

Q & A

Basic: What are the critical steps for synthesizing Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate, and how is purity optimized?

Methodological Answer:

  • Key Synthesis Steps :
    • Bicyclic Core Formation : Construct the 2-thia-5-azabicyclo[2.2.1]heptane scaffold via cyclization reactions, potentially using propargylation or lithiation strategies (e.g., 1,3-dilithiopropyne-mediated pathways as in related systems) .
    • Carboxamide Introduction : React the bicyclic amine with a protected carboxylic acid derivative (e.g., activated esters or acid chlorides) under anhydrous conditions.
    • Propanoate Esterification : Couple the carboxamide intermediate with ethyl propanoate using coupling agents like DCC or EDC in aprotic solvents (e.g., DMF) .
  • Purity Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization.
    • Final purity validation using NMR (1H/13C, HSQC for stereochemical confirmation) and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., bicyclic protons, ethyl ester groups) and confirm carbon connectivity. Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
  • HSQC NMR : Correlate proton and carbon shifts to resolve ambiguities in crowded regions (e.g., overlapping bicyclic signals) .
  • Mass Spectrometry : HRMS for molecular formula confirmation; ESI-MS for fragmentation pattern analysis .
  • X-ray Crystallography : If single crystals are obtainable, determine absolute stereochemistry and bond geometries (e.g., as done for tert-butyl analogs in ) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Isotopic Labeling : Use deuterated analogs to isolate specific proton environments (e.g., distinguishing NH/OH peaks) .
  • 2D NMR Techniques : Employ NOESY/ROESY to identify spatial proximities in stereochemically complex regions .
  • Case Study : If HSQC and HMBC data conflict with X-ray results, re-examine sample purity or consider dynamic effects (e.g., conformational flexibility altering NMR signals) .

Advanced: What experimental strategies optimize reaction yields in the synthesis of derivatives?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Test ranges (e.g., 0–80°C) to balance reaction rate and side-product formation.
    • Catalysts : Screen Lewis acids (e.g., ZnCl2) or organocatalysts for stereoselective steps .
    • Solvent Polarity : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to stabilize transition states .
  • High-Throughput Platforms : Use automated liquid handlers to test combinatorial conditions (e.g., solvent/catalyst pairs) .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps .

Advanced: How can computational methods predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to protease active sites (e.g., based on ’s protease inhibition data) .
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., water/ion boxes) to assess binding stability over time .
  • QSAR Modeling : Correlate structural features (e.g., bicyclic ring substituents) with activity data from analogs to guide SAR studies .

Advanced: What strategies address stability issues in the 2-thia-5-azabicyclo[2.2.1]heptane core?

Methodological Answer:

  • Oxidation Prevention : Store under inert atmosphere (N2/Ar) and add radical scavengers (e.g., BHT) to mitigate sulfur oxidation .
  • pH Control : Maintain neutral-to-alkaline conditions during synthesis to avoid acid-catalyzed ring-opening .
  • Thermal Stability Assays : Use DSC/TGA to identify decomposition thresholds and optimize storage temperatures .

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